



Application Notes and Protocols: Cell-Based Assays to Evaluate Birelentinib Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and - independent B-cell receptor (BCR) signaling pathways.[2][3] This dual mechanism of action holds promise for overcoming resistance to existing BTK inhibitors in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2][4] Preclinical and clinical studies have demonstrated its potential to inhibit tumor growth and its efficacy in heavily pretreated patient populations.[3][5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of **Birelentinib** in vitro. The described assays are essential for preclinical evaluation and for elucidating the cellular response to **Birelentinib** treatment.

Data Presentation

The following tables summarize key in vitro and clinical data for **Birelentinib**.

Table 1: **Birelentinib** In Vitro and Clinical Efficacy

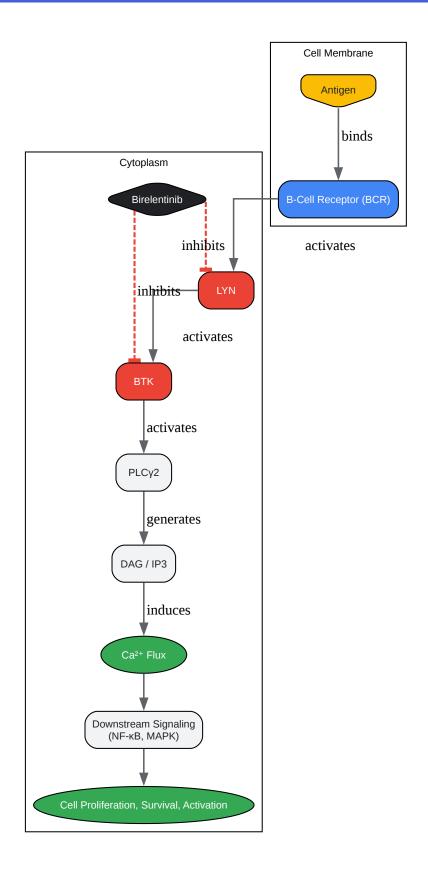


Parameter	Value	Cell/System	Reference
Objective Response Rate (ORR)	84.2%	Heavily pretreated CLL/SLL patients	[6]
9-month Duration of Response (DOR) Rate	83.3%	Heavily pretreated CLL/SLL patients	[2]
Tumor Shrinkage	94.1% of patients	Patients treated at 50 mg and 75 mg once per day	[6]
Recommended Phase 3 Dose	50 mg once per day	-	[6]

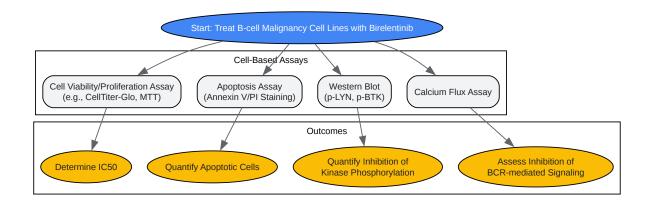
Signaling Pathways and Experimental Workflows Birelentinib Mechanism of Action in BCR Signaling

Birelentinib exerts its effects by inhibiting two key kinases in the B-cell receptor (BCR) signaling pathway: LYN and BTK. Upon antigen binding to the BCR, LYN initiates a signaling cascade that leads to the activation of BTK. Both kinases are crucial for downstream signaling that promotes B-cell proliferation, survival, and activation. By inhibiting both LYN and BTK, **Birelentinib** effectively blocks both the initiation and amplification of these pro-survival signals.









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